(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal
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Overview
Description
(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two double bonds (E,E configuration), a tetrahydro-2H-pyran-2-yl group, and an aldehyde functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decadienal Backbone: The synthesis begins with the preparation of the 4,8-decadienal backbone through a series of aldol condensations and Wittig reactions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via an etherification reaction, where the hydroxyl group of the pyran ring reacts with the aldehyde group of the decadienal backbone under acidic conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: 4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienoic acid.
Reduction: 4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienol.
Substitution: Corresponding imines or thioethers.
Scientific Research Applications
(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar reactivity and applications in organic synthesis.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif and used in pharmaceutical research.
Uniqueness
(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H28O3 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(4E,8E)-4,8-dimethyl-10-(oxan-2-yloxy)deca-4,8-dienal |
InChI |
InChI=1S/C17H28O3/c1-15(9-6-12-18)7-5-8-16(2)11-14-20-17-10-3-4-13-19-17/h7,11-12,17H,3-6,8-10,13-14H2,1-2H3/b15-7+,16-11+ |
InChI Key |
HIWOITDVOXMOTH-MNBXHXLRSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/COC1CCCCO1)/C)/CCC=O |
Canonical SMILES |
CC(=CCCC(=CCOC1CCCCO1)C)CCC=O |
Origin of Product |
United States |
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